7-Fluorobenzo[b]thiophene-6-carbaldehyde
CAS No.:
Cat. No.: VC17991326
Molecular Formula: C9H5FOS
Molecular Weight: 180.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H5FOS |
|---|---|
| Molecular Weight | 180.20 g/mol |
| IUPAC Name | 7-fluoro-1-benzothiophene-6-carbaldehyde |
| Standard InChI | InChI=1S/C9H5FOS/c10-8-7(5-11)2-1-6-3-4-12-9(6)8/h1-5H |
| Standard InChI Key | STLABWSKULXCOS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C2=C1C=CS2)F)C=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzo[b]thiophene scaffold—a fused bicyclic system comprising a benzene ring and a thiophene moiety. Key substituents include:
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Fluorine at position 7, which enhances lipophilicity and metabolic stability through electronegative effects .
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Aldehyde at position 6, providing a reactive site for nucleophilic additions or condensations.
The molecular structure is validated by spectral data, including and , which confirm the positions of substituents and the planarity of the fused ring system .
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | CHFOS |
| Molecular Weight | 180.20 g/mol |
| Melting Point | 255–258°C (estimated) |
| Solubility | Low in water; soluble in DMSO |
| LogP (Partition Coefficient) | 2.1 (predicted) |
The aldehyde group contributes to moderate polarity, while the fluorine atom increases hydrophobic interactions, as evidenced by computational studies .
Synthesis and Reaction Pathways
Cyclization of Thiophenols
A common method involves the annulation of 2-fluorothiophenol with acetylene derivatives under basic conditions. For example, air-promoted cyclization with alkynes yields substituted benzothiophenes, as demonstrated in recent protocols .
Representative Reaction:
Fluorination Strategies
Direct fluorination of preformed benzothiophenes using agents like N-fluorodibenzenesulfonimide (NFSI) introduces fluorine at position 7. Subsequent oxidation or formylation at position 6 completes the synthesis .
Functionalization Reactions
The aldehyde group undergoes diverse transformations:
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Condensation with hydrazides to form acylhydrazones, a class of compounds with demonstrated antimicrobial activity .
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Reduction to primary alcohols (e.g., using NaBH) for solubility enhancement .
Biological Activities and Mechanisms
Antimicrobial Properties
Derivatives of 7-fluorobenzo[b]thiophene-6-carbaldehyde exhibit potent activity against multidrug-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MICs) as low as 4 µg/mL . The fluorine atom enhances membrane penetration, while the aldehyde enables covalent interactions with bacterial enzymes .
HDAC Inhibition
Structural analogs of this compound have shown inhibitory effects on histone deacetylases (HDACs), which are implicated in cancer epigenetics. The aldehyde group may act as a zinc-binding motif, disrupting HDAC catalytic activity .
Applications in Drug Discovery
Antimicrobial Agents
The compound serves as a scaffold for developing novel antibiotics. For instance, acylhydrazone derivatives synthesized from this aldehyde demonstrate broad-spectrum activity against Gram-positive pathogens .
Anticancer Therapeutics
Fluorinated benzothiophenes are being explored for their ability to modulate apoptosis pathways. Preliminary studies indicate that 7-fluorobenzo[b]thiophene-6-carbaldehyde derivatives induce cell cycle arrest in leukemia cells .
Comparative Analysis of Related Compounds
Future Directions
Optimization of Bioactivity
Structure-activity relationship (SAR) studies are needed to refine the antimicrobial and anticancer properties of this compound. Modifications at positions 3 and 4 could enhance target selectivity .
Scalable Synthesis
Developing continuous-flow reactors for large-scale production would address current limitations in yield (typically 50–70% in batch processes) .
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